molecular formula C8H11ClN2OS B12075620 4-Chloro-5-propylthiophene-2-carbohydrazide

4-Chloro-5-propylthiophene-2-carbohydrazide

Cat. No.: B12075620
M. Wt: 218.70 g/mol
InChI Key: YQGAOSKXAYXCMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-propylthiophene-2-carbohydrazide typically involves the reaction of 4-chloro-5-propylthiophene-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to around 80-100°C for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-propylthiophene-2-carbohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-5-propylthiophene-2-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-5-propylthiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-methylthiophene-2-carbohydrazide
  • 4-Chloro-5-ethylthiophene-2-carbohydrazide
  • 4-Chloro-5-butylthiophene-2-carbohydrazide

Uniqueness

4-Chloro-5-propylthiophene-2-carbohydrazide is unique due to its specific propyl substituent, which can influence its chemical reactivity and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl group provides a balance between hydrophobicity and steric effects, making it a versatile compound for various applications .

Properties

Molecular Formula

C8H11ClN2OS

Molecular Weight

218.70 g/mol

IUPAC Name

4-chloro-5-propylthiophene-2-carbohydrazide

InChI

InChI=1S/C8H11ClN2OS/c1-2-3-6-5(9)4-7(13-6)8(12)11-10/h4H,2-3,10H2,1H3,(H,11,12)

InChI Key

YQGAOSKXAYXCMJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(S1)C(=O)NN)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.